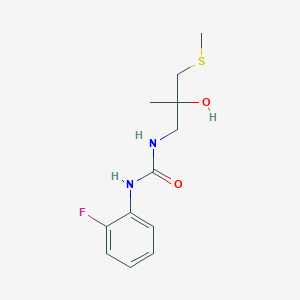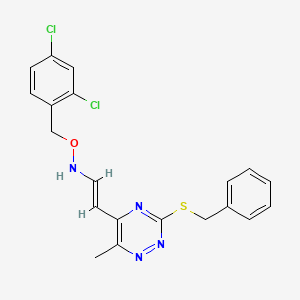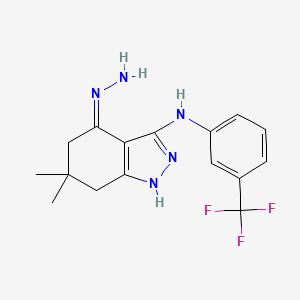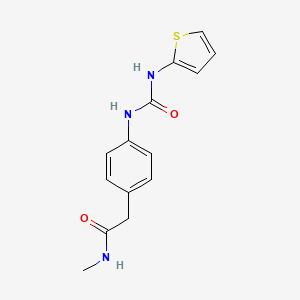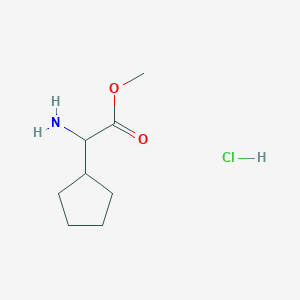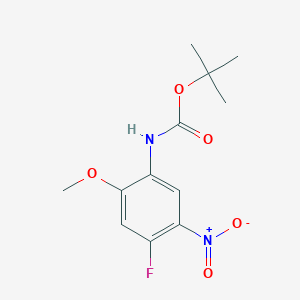
tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate” is a chemical compound with the molecular formula C12H15FN2O5 . It has a molecular weight of 286.26 . The IUPAC name for this compound is tert-butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate .
Molecular Structure Analysis
The InChI code for “tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate” is 1S/C12H15FN2O5/c1-12(2,3)20-11(16)14-8-6-9(15(17)18)7(13)5-10(8)19-4/h5-6H,1-4H3,(H,14,16) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a number of physical and chemical properties. It has a high GI absorption and is a CYP1A2 and CYP2C19 inhibitor . It has a Log Po/w (iLOGP) of 2.53, indicating its lipophilicity . The compound is soluble, with a solubility of 0.324 mg/ml .Aplicaciones Científicas De Investigación
Synthesis of Intermediate Compounds
Tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate is crucial in the synthesis of biologically active compounds. For instance, it serves as an important intermediate in the synthesis of tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, which is used in compounds like omisertinib (AZD9291), a medication for non-small-cell lung carcinoma (Zhao, Guo, Lan, & Xu, 2017).
Chemical Transformations and Building Blocks
This chemical is utilized in various chemical transformations, showing its versatility as a building block in organic synthesis. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, demonstrating its role in creating N-(Boc)-protected nitrones and hydroxylamines (Guinchard, Vallée, & Denis, 2005).
Synthesis of Indoles with Oxygen-Bearing Substituents
In the field of organic chemistry, this compound is used in the synthesis of indoles, specifically those with oxygen-bearing substituents. It's involved in cyclization processes that lead to the creation of complex organic compounds, highlighting its importance in synthetic chemistry (Kondo, Kojima, & Sakamoto, 1997).
Directed Lithiation Processes
It also plays a role in directed lithiation processes. Directed lithiation is a method used in organic synthesis to selectively introduce lithium atoms into organic molecules, which is a crucial step in the creation of many pharmaceuticals and complex organic compounds (Smith, El‐Hiti, & Alshammari, 2013).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been used in the synthesis of tetrasubstituted pyrroles , suggesting potential interactions with enzymes or receptors involved in these biochemical pathways.
Biochemical Pathways
, similar compounds have been implicated in reactions at the benzylic position. These reactions typically involve SN1 or SN2 pathways, suggesting that this compound may also interact with these biochemical pathways.
Result of Action
Similar compounds have been used in the synthesis of tetrasubstituted pyrroles , suggesting that this compound may have similar effects.
Propiedades
IUPAC Name |
tert-butyl N-(4-fluoro-2-methoxy-5-nitrophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O5/c1-12(2,3)20-11(16)14-8-6-9(15(17)18)7(13)5-10(8)19-4/h5-6H,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUXYKMAEDAWET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1OC)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2749110.png)
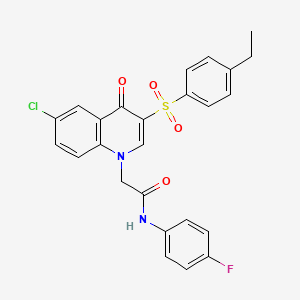
![Tert-butyl N-[3-[2-(but-2-ynoylamino)ethyl]cyclobutyl]carbamate](/img/structure/B2749116.png)
![Methyl 3-[(2-chloroacetyl)-methylamino]-3-(3-fluorophenyl)propanoate](/img/structure/B2749117.png)


![Ethyl 7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2749120.png)
![5-((2-methoxyphenethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2749122.png)
![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2749124.png)
